molecular formula C15H14ClNO3S B2598031 4-(4-Chlorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid CAS No. 1025762-87-1

4-(4-Chlorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid

Cat. No. B2598031
CAS RN: 1025762-87-1
M. Wt: 323.79
InChI Key: OJEQASZBWFPBMY-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid, commonly known as 2-chloro-N-(2-thienylmethyl)benzoic acid (2-CTB) is a synthetic, organic compound that has been studied for its potential applications in drug synthesis and research. This compound is a derivative of benzoic acid and has a unique structure that makes it attractive for research purposes. It is a white, crystalline powder with a melting point of 156-158°C and a boiling point of 177-179°C. 2-CTB has been studied for its potential as a pharmaceutical intermediate, as well as its ability to interact with and modulate various biochemical pathways in the body.

Scientific Research Applications

Structural Studies

The compound has been investigated crystallographically as part of structural studies on related glutaric acid amides . The X-ray crystal structure determination of this glutaric acid-amide derivative is described in detail .

Anti-bacterial Activity

This compound was originally reported in 1957 in the context of potential anti-bacterial activity . It could be used in the development of new antibiotics or other antimicrobial agents.

Inhibition of Sunflower Seedling Development

The compound has been investigated for its effects on the inhibition of sunflower seedling development . This could have implications for agricultural practices and the development of herbicides.

Antinociceptive Properties

The compound has been studied for its antinociceptive properties . This means it could potentially be used in the development of new pain relief medications.

Synthesis of Bis-pyrazolo-1,4-dihydro-pyridines

The compound and related derivatives have been employed as intermediates in reactions leading to the synthesis of bis-pyrazolo-1,4-dihydro-pyridines . These compounds have various applications in medicinal chemistry.

Synthesis of 2,2’- (N-phenylpiperidine- 2,6-diylidene)dimalononitriles

The compound has also been used in the synthesis of 2,2’- (N-phenylpiperidine- 2,6-diylidene)dimalononitriles . These compounds are used in various chemical reactions and have potential applications in pharmaceuticals.

properties

IUPAC Name

4-(4-chlorophenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c16-11-5-3-10(4-6-11)14(18)8-13(15(19)20)17-9-12-2-1-7-21-12/h1-7,13,17H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEQASZBWFPBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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